Acide 3-(Cbz-amino)-5-hydroxybenzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid, also known as BHBA, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. This compound has a unique structure that contains both an amine and a carboxylic acid, which makes it an interesting subject for scientific research. BHBA has been found to have a variety of properties, including anti-oxidant, anti-inflammatory, and anti-microbial activities. In addition, it has been found to have potential applications in the fields of biochemistry, physiology, and pharmacology. We will also discuss potential future directions for BHBA research.

Applications De Recherche Scientifique

Amidation Facile en Synthèse Organique

Acide 3-(Cbz-amino)-5-hydroxybenzoïque: est utilisé dans la synthèse d'amides à partir d'amines N-Cbz-protégées. Ce processus implique la génération d'intermédiaires isocyanates qui réagissent avec les réactifs de Grignard pour produire des amides. La méthode est très efficace pour la synthèse d'amides, offrant une approche prometteuse pour l'amidation facile, ce qui est crucial dans le développement de médicaments, y compris les agents anticancéreux, les antibiotiques, les anesthésiques et les inhibiteurs enzymatiques .

Protection du Groupe Amino dans la Synthèse Peptidique

Le groupe protecteur Cbz (Z) dérivé de l'this compound est important dans la synthèse peptidique. Il protège les acides aminés et réduit le degré de racémisation pendant le processus de synthèse. La protection Cbz est avantageuse en raison de sa stabilité et de sa capacité à être éliminée sélectivement par diverses méthodes douces .

Préparation à Grande Échelle d'Acides Aminés Protégés N-Cbz

Une méthode améliorée pour la préparation d'acides aminés protégés N-Cbz utilise l'this compound. Cette méthode utilise un mélange de carbonate de sodium aqueux et de bicarbonate de sodium pour maintenir le pH approprié, ce qui est essentiel pour l'évolutivité du processus dans les applications industrielles .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that the compound is used in the synthesis of amides , which are important in nature as they provide the main amino acid linkage in peptides and proteins . Amides are also frequently found in many natural products and biologically active compounds .

Mode of Action

The compound, being a Cbz-protected amine, is involved in the synthesis of amides . The reactions involve the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of amides . The compound, as a Cbz-protected amine, is used in a variety of multi-step organic syntheses . The preparation of amides from these protected amines generally requires two reaction steps: removal of the protecting group from amines to produce free amines, followed by reactions of amines with carboxylic acids .

Pharmacokinetics

The compound, being a cbz-protected amine, is used in the synthesis of amides , which are important in various biological processes. The pharmacokinetics would depend on the specific amide being synthesized and its interaction with the biological system.

Result of Action

The result of the action of 3-(Cbz-amino)-5-hydroxybenzoic Acid is the efficient conversion of Cbz-protected amines to amides . This is significant as amides play a crucial role in nature, providing the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds .

Action Environment

The action of 3-(Cbz-amino)-5-hydroxybenzoic Acid can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of other reactants, can affect the efficiency of amide synthesis . .

Analyse Biochimique

Biochemical Properties

3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative reactions, such as those catalyzing the oxidation of benzylic positions . The nature of these interactions often involves the formation of stable intermediates that facilitate further biochemical transformations.

Cellular Effects

The effects of 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, it has been found to alter cellular metabolism by interacting with key metabolic enzymes.

Molecular Mechanism

At the molecular level, 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, it has been shown to participate in free radical bromination reactions, where it interacts with radicals and stabilizes them through resonance . These interactions can lead to significant changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has shown alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic pathways, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage . High doses can result in oxidative stress and cellular damage.

Metabolic Pathways

3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For instance, it participates in oxidative reactions that lead to the formation of carboxylic acids . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in cells.

Transport and Distribution

The transport and distribution of 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its biochemical activity and overall efficacy.

Subcellular Localization

The subcellular localization of 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.

Propriétés

IUPAC Name |

3-hydroxy-5-(phenylmethoxycarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c17-13-7-11(14(18)19)6-12(8-13)16-15(20)21-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPYTSQSLOJNFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640484 |

Source

|

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

900799-69-1 |

Source

|

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)

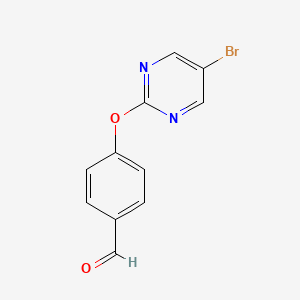

![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)

![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)

![5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290995.png)